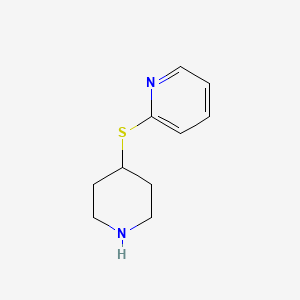

2-(Piperidin-4-ylthio)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-ylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNPFWYEMJMDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397470 | |

| Record name | 2-[(Piperidin-4-yl)sulfanyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99202-33-2 | |

| Record name | 2-[(Piperidin-4-yl)sulfanyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(Piperidin-4-ylthio)pyridine Derivatives: Strategies and Mechanistic Insights

Abstract

The 2-(piperidin-4-ylthio)pyridine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-inflammatory and antiviral agents[1][2]. The strategic linkage of the nucleophilic piperidine thiol to the electrophilic pyridine ring presents a unique synthetic challenge that necessitates a nuanced understanding of reaction mechanisms and careful selection of reagents. This guide provides an in-depth analysis of the principal synthetic pathways for constructing these derivatives, intended for researchers and professionals in drug discovery and development. We will explore the mechanistic underpinnings, procedural details, and strategic rationale behind three core methodologies: Nucleophilic Aromatic Substitution (SNAr), the Mitsunobu reaction, and metal-catalyzed cross-coupling reactions.

Introduction: The Pharmacological Significance of the Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for interacting with biological targets[3]. When coupled via a thioether linkage to a pyridine ring—a common bioisostere for a phenyl group with unique electronic properties and hydrogen bonding capabilities—the resulting 2-(piperidin-4-ylthio)pyridine core offers a rich three-dimensional pharmacology. This has led to its incorporation into a diverse range of biologically active molecules[1][2]. The efficient and controlled synthesis of this scaffold is therefore a critical endeavor in the discovery of new chemical entities.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and frequently employed method for forging the C-S bond in 2-(piperidin-4-ylthio)pyridine derivatives is through Nucleophilic Aromatic Substitution (SNAr). This pathway leverages the inherent electrophilicity of the pyridine ring, particularly at the C-2 and C-4 positions, which are activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen[4].

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step involves the attack of a nucleophile—in this case, the thiolate anion generated from 4-mercaptopiperidine—onto the electron-deficient C-2 position of a 2-halopyridine[5]. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. A key feature of this mechanism is that for attack at the C-2 or C-4 positions, one of the resonance structures of the Meisenheimer complex places the negative charge on the electronegative nitrogen atom, providing significant stabilization that lowers the activation energy for the reaction[4]. The second step involves the expulsion of the halide leaving group, which restores the aromaticity of the pyridine ring.

The reactivity of the 2-halopyridine substrate is critically dependent on the halogen. When the initial nucleophilic attack is the rate-limiting step, the reaction is accelerated by a more electronegative halogen due to its strong inductive electron-withdrawing effect, leading to a reactivity order of F > Cl > Br > I[5]. Further activation can be achieved by incorporating additional electron-withdrawing groups on the pyridine ring, such as a nitro group[6][7].

Caption: General workflow for the SNAr synthesis pathway.

Experimental Protocol: SNAr

This protocol describes a general procedure for the synthesis of an N-protected 2-(piperidin-4-ylthio)pyridine derivative.

Materials:

-

N-Boc-4-mercaptopiperidine

-

2-Chloropyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add N-Boc-4-mercaptopiperidine (1.0 eq) and anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the thiol to form the highly nucleophilic thiolate anion, driving the reaction forward.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.

-

Add 2-chloropyridine (1.05 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired product.

| Reagent | Molar Eq. | Purpose |

| N-Boc-4-mercaptopiperidine | 1.0 | Nucleophile precursor |

| 2-Chloropyridine | 1.05 | Electrophile |

| Sodium Hydride (NaH) | 1.1 | Base (Thiol deprotonation) |

| Dimethylformamide (DMF) | Solvent | Polar aprotic solvent |

Alternative Pathway: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful and versatile alternative for C-S bond formation, particularly when stereochemical control is desired. It facilitates the conversion of a primary or secondary alcohol into a thioether with clean inversion of configuration at the alcohol's stereocenter[8][9][10].

Mechanistic Rationale

The reaction is initiated by the formation of a phosphorane intermediate from the combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This highly reactive species activates the alcohol (e.g., N-Boc-4-hydroxypiperidine) by converting the hydroxyl group into an excellent leaving group (an oxyphosphonium salt)[9]. The acidic thiol nucleophile (2-mercaptopyridine) is then deprotonated, and the resulting thiolate performs an SN2 displacement on the activated alcohol, leading to the desired thioether with inverted stereochemistry[10][11].

The primary drawback of this method is the generation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine byproduct, which can complicate purification[10]. However, modern variations and purification techniques have mitigated this issue.

Caption: Key steps in the Mitsunobu reaction for thioether synthesis.

Experimental Protocol: Mitsunobu Reaction

Materials:

-

N-Boc-4-hydroxypiperidine

-

2-Mercaptopyridine

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 2-mercaptopyridine (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath. Causality: The initial reaction steps are often exothermic. Starting at a low temperature provides better control and minimizes side reactions.

-

Add DIAD (1.2 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by flash column chromatography. The triphenylphosphine oxide byproduct is often less polar than the desired product, but careful selection of the eluent system is required for effective separation.

Modern Approach: Metal-Catalyzed C-S Cross-Coupling

Transition metal-catalyzed cross-coupling reactions represent a powerful and highly adaptable strategy for C-S bond formation. Methods analogous to the Buchwald-Hartwig amination can be used to couple thiols with aryl halides or triflates, offering excellent functional group tolerance and broad substrate scope[12].

Mechanistic Rationale

While several metals can be used, palladium and copper are most common. A typical palladium-catalyzed cycle begins with the oxidative addition of the Pd(0) catalyst to the 2-halopyridine, forming a Pd(II) intermediate. The thiol (or thiolate) then coordinates to the palladium center. The crucial C-S bond is formed in the reductive elimination step, which releases the 2-(piperidin-4-ylthio)pyridine product and regenerates the active Pd(0) catalyst[12]. A base is required to facilitate the formation of the active thiolate nucleophile, and a specialized ligand (often a phosphine) is essential to stabilize the palladium catalyst and promote the key steps of the catalytic cycle. Copper-catalyzed variants often operate via a different mechanism but are also highly effective, particularly with polar aprotic solvents like DMSO or DMF at elevated temperatures[13].

Sources

- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01602D [pubs.rsc.org]

- 12. Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(Piperidin-4-ylthio)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical entity, 2-(Piperidin-4-ylthio)pyridine, stands at the intersection of well-established pharmacophores—the pyridine and piperidine rings—linked by a thioether bridge. While the individual components suggest a high probability of biological activity, the specific mechanism of action (MoA) of this unique combination remains uncharacterized. This technical guide provides a comprehensive, field-proven framework for the systematic elucidation of the MoA of 2-(Piperidin-4-ylthio)pyridine. We will not present a known mechanism, but rather, we will delineate a strategic, multi-tiered experimental plan, from initial target identification to in-depth pathway analysis and safety profiling. This document is designed to serve as a roadmap for researchers, offering not just protocols, but the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigation.

Introduction: Deconstructing the Pharmacophore for Hypothesis Generation

The structure of 2-(Piperidin-4-ylthio)pyridine offers initial clues to its potential biological roles. The pyridine ring is a common feature in a vast array of pharmaceuticals, known for its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems.[][2][3][4] The piperidine moiety is another privileged scaffold in medicinal chemistry, often contributing to improved pharmacokinetic properties and interacting with a variety of receptors and enzymes.[5][6][7][8][9] The thioether linkage, while seemingly a simple connector, can influence the molecule's conformation, lipophilicity, and metabolic stability, and can also be susceptible to oxidation, potentially leading to active metabolites.[10][11][12][13]

Given these structural features, we can formulate several initial hypotheses for the potential target classes of 2-(Piperidin-4-ylthio)pyridine:

-

G-Protein Coupled Receptors (GPCRs): The piperidine and pyridine motifs are common in ligands for a wide range of GPCRs, including those for neurotransmitters and hormones.

-

Kinases: The pyridine ring is a well-known hinge-binding motif in many kinase inhibitors.

-

Ion Channels: The overall charge distribution and size of the molecule may allow it to interact with various ion channels.

-

Enzymes: The thioether and heterocyclic rings could fit into the active sites of various enzymes, including but not limited to proteases, hydrolases, and metabolic enzymes.

This guide will outline the experimental strategy to systematically test these hypotheses and uncover the primary MoA.

Tier 1: Broad-Spectrum Screening for Initial Target Family Identification

The initial phase of the investigation is designed to cast a wide net and identify the most probable target families for 2-(Piperidin-4-ylthio)pyridine. This is achieved through broad-panel screening against large, well-characterized target classes.

Kinome Profiling

A comprehensive kinome scan is a critical first step to assess the compound's potential as a kinase inhibitor. This will provide data on both on-target and off-target kinase interactions, which is crucial for later safety and selectivity assessments.[14][15]

Experimental Protocol: KINOMEscan® Competition Binding Assay

-

Compound Preparation: Dissolve 2-(Piperidin-4-ylthio)pyridine in 100% DMSO to create a 100 mM stock solution. Prepare serial dilutions to be used in the assay.

-

Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a panel of over 480 kinases. The amount of kinase bound to the solid support is measured using a quantitative PCR (qPCR) method.[16][17]

-

Procedure:

-

The kinase panel is arrayed in a multi-well plate.

-

The test compound is added to each well at a defined concentration (typically 1-10 µM for an initial screen).

-

The immobilized ligand is added, and the mixture is allowed to reach equilibrium.

-

Unbound kinase is washed away.

-

The amount of bound kinase is quantified using qPCR.

-

-

Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower %Ctrl indicates stronger binding of the test compound. A common threshold for a "hit" is a %Ctrl of less than 35%.

Data Presentation: Kinome Profiling Hits

| Kinase Target | % of Control (@ 10 µM) |

| Kinase A | 25% |

| Kinase B | 85% |

| Kinase C | 30% |

| ... | ... |

GPCR Profiling

Given the prevalence of the piperidine and pyridine scaffolds in GPCR ligands, a broad GPCR screen is essential.[18][19][20] This will identify any agonist, antagonist, or allosteric modulator activity.

Experimental Protocol: GPCR Functional Assays (e.g., Calcium Flux, cAMP)

-

Cell Line Selection: Utilize a panel of cell lines, each stably expressing a specific GPCR of interest.

-

Assay Principle:

-

Calcium Flux: For Gq-coupled GPCRs, activation leads to an increase in intracellular calcium. This is measured using a calcium-sensitive fluorescent dye.[21]

-

cAMP Accumulation: For Gs- and Gi-coupled GPCRs, receptor activation modulates the levels of cyclic AMP. This is measured using a variety of methods, including HTRF or luminescence-based assays.[21]

-

-

Procedure (Calcium Flux Example):

-

Plate the GPCR-expressing cells in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Add 2-(Piperidin-4-ylthio)pyridine at various concentrations.

-

Measure the change in fluorescence over time using a plate reader.

-

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation: GPCR Profiling Hits

| GPCR Target | Assay Type | Activity | EC50/IC50 (µM) |

| GPCR X | Calcium Flux | Agonist | 2.5 |

| GPCR Y | cAMP | Antagonist | 15.2 |

| GPCR Z | No significant activity | - | >100 |

| ... | ... | ... | ... |

Initial Workflow Diagram

Caption: Tier 1 workflow for broad-spectrum screening.

Tier 2: Target Deconvolution and Validation

Once a primary target family has been identified, the next step is to pinpoint the specific molecular target(s) and validate the interaction.

Affinity-Based Target Identification

If the initial screens are inconclusive or if a novel target is suspected, affinity-based methods can be employed to directly identify binding partners.[22][23][24]

Experimental Protocol: Affinity Chromatography

-

Probe Synthesis: Synthesize a derivative of 2-(Piperidin-4-ylthio)pyridine with a linker arm suitable for immobilization (e.g., a carboxyl or amino group) without significantly disrupting the core pharmacophore.

-

Immobilization: Covalently attach the synthesized probe to a solid support (e.g., agarose beads).

-

Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue.

-

Affinity Pull-Down:

-

Incubate the immobilized probe with the cell lysate.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins.

-

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Target Engagement and Mechanistic Assays

Once a putative target is identified, it is crucial to confirm direct engagement in a cellular context and to understand the nature of the interaction (e.g., reversible vs. irreversible).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein.

-

Procedure:

-

Treat intact cells or cell lysates with 2-(Piperidin-4-ylthio)pyridine.

-

Heat the samples to a range of temperatures.

-

Separate the soluble and aggregated protein fractions.

-

Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

-

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement.

Experimental Protocol: Reversibility Assessment

-

Principle: To determine if the compound binds reversibly or irreversibly (covalently).

-

Procedure (Dialysis):

-

Incubate the target protein with the compound.

-

Dialyze the mixture extensively to remove any unbound compound.

-

Measure the activity of the target protein.[25]

-

-

Data Analysis: If the protein activity is restored after dialysis, the binding is reversible. If the activity remains inhibited, the binding is likely irreversible.

Target Validation Workflow Diagram

Caption: Tier 2 workflow for target deconvolution and validation.

Tier 3: In Vitro Safety Pharmacology and ADME Profiling

Early assessment of potential liabilities is crucial for the progression of any new chemical entity. This involves screening for off-target effects that could lead to adverse drug reactions and evaluating the compound's drug-like properties.[26][27][28][29][30]

In Vitro Safety Pharmacology

A standard safety panel should be run to identify potential interactions with targets known to be associated with adverse effects.

Experimental Protocol: Broad Panel Safety Screen

-

Target Panel: A panel of receptors, ion channels, and enzymes known to be involved in adverse drug reactions (e.g., hERG, various CNS receptors, cytochrome P450s).

-

Assay Formats: A combination of binding assays (radioligand displacement) and functional assays.

-

Procedure: The compound is tested at a single high concentration (e.g., 10 µM) against the panel.

-

Data Analysis: Significant inhibition or activation (typically >50%) of any target in the panel flags a potential liability.

Data Presentation: In Vitro Safety Profile

| Target | % Inhibition (@ 10 µM) | Potential Liability |

| hERG (IKr) | 12% | Low |

| M1 Muscarinic Receptor | 65% | Anticholinergic effects |

| 5-HT2B Receptor | 5% | Low |

| ... | ... | ... |

ADME Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is critical for assessing its potential as a drug candidate.[31][32][33][34][35]

Experimental Protocol: In Vitro ADME Assays

-

Solubility: Measure the kinetic and thermodynamic solubility in aqueous buffers.

-

Permeability: Use a Caco-2 cell monolayer assay to assess intestinal permeability.

-

Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life and identify major metabolites.

-

Plasma Protein Binding: Use equilibrium dialysis to determine the extent of binding to plasma proteins.

-

CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

Data Presentation: ADME Profile Summary

| Parameter | Result | Interpretation |

| Kinetic Solubility (pH 7.4) | 75 µM | Good |

| Caco-2 Permeability (Papp A->B) | 15 x 10⁻⁶ cm/s | High |

| Microsomal Half-life (human) | 45 min | Moderate stability |

| Plasma Protein Binding (human) | 85% | Moderate |

| CYP3A4 Inhibition (IC50) | >50 µM | Low risk of DDI |

Conclusion: Synthesizing the Data into a Coherent Mechanism of Action

The successful execution of this multi-tiered experimental plan will generate a comprehensive dataset, allowing for the construction of a well-supported mechanism of action for 2-(Piperidin-4-ylthio)pyridine. The journey from a novel chemical structure to a fully characterized biological mechanism is a complex but logical process. By employing a systematic and hypothesis-driven approach, grounded in robust and validated experimental techniques, researchers can confidently elucidate the therapeutic potential and potential liabilities of new chemical entities. This guide provides the framework for such an investigation, empowering scientists to unlock the secrets of novel compounds and drive the future of drug discovery.

References

-

Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Retrieved from [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

-

ResearchGate. (n.d.). ADME Profiling in Drug Discovery and Development: An Overview. Retrieved from [Link]

-

Cosmo Bio Co., Ltd. (n.d.). Tanso Biosciences: GPCR functional profiling services. Retrieved from [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

-

Drug Target Review. (n.d.). DiscoverX GPCRscan® GPCR Profiling Services. Retrieved from [Link]

-

Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

-

Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

-

PubMed. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Retrieved from [Link]

-

Googleapis.com. (n.d.). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The impact of early ADME profiling on drug discovery and development strategy. Retrieved from [Link]

-

MedChemComm (RSC Publishing). (2013). Affinity-based target identification for bioactive small molecules. Retrieved from [Link]

-

NIH. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

-

ScienceDirect. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

-

Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

- CoLab. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.

-

BioIVT. (2020). What is ADME and how does it fit into drug development?. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Newer biologically active pyridines: A potential review. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

-

PharmaLegacy. (n.d.). Kinase/Enzyme Assays. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Thioethers – Knowledge and References. Retrieved from [Link]

-

BioSolveIT. (n.d.). ADME Properties in Drug Discovery. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

-

ScienceDirect. (2023). Thioether linkage chemistry: perspectives and prospects in therapeutic designing. Retrieved from [Link]

-

Bioinformatics (Oxford Academic). (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Retrieved from [Link]

-

MDPI. (2018). Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. Retrieved from [Link]

-

NIH. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Thioether linkage chemistry: perspectives and prospects in therapeutic designing | Request PDF. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thioether Formation. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

-

Dalal Institute. (n.d.). Methods of Determining Mechanisms. Retrieved from [Link]

-

NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity. Retrieved from [Link]

Sources

- 2. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 8. mdpi.com [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 14. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 15. kinaselogistics.com [kinaselogistics.com]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]

- 20. Tanso Biosciences: GPCR functional profiling services | Cosmo Bio Co., Ltd. [cosmobio.co.jp]

- 21. reactionbiology.com [reactionbiology.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. criver.com [criver.com]

- 27. reactionbiology.com [reactionbiology.com]

- 28. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. In Vitro Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]

- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 31. researchgate.net [researchgate.net]

- 32. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]

- 33. bioivt.com [bioivt.com]

- 34. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 35. biosolveit.de [biosolveit.de]

Potential biological targets of 2-(Piperidin-4-ylthio)pyridine

An In-Depth Technical Guide to the Identification of Potential Biological Targets for 2-(Piperidin-4-ylthio)pyridine

Abstract

2-(Piperidin-4-ylthio)pyridine is a novel small molecule with potential therapeutic applications. However, its biological targets and mechanism of action remain largely uncharacterized. This technical guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to identify and validate the biological targets of this and other novel chemical entities. Moving beyond a rigid template, this document is structured to mirror the logical flow of a target deconvolution campaign, from initial computational predictions to rigorous biophysical and cellular validation. The methodologies described herein are grounded in established scientific principles and are designed to ensure the generation of robust and reproducible data.

Introduction: The Challenge of Target Deconvolution

The identification of a small molecule's biological target is a critical step in drug discovery and chemical biology. It provides the mechanistic foundation for understanding a compound's therapeutic effects and potential toxicities. For a novel compound such as 2-(Piperidin-4-ylthio)pyridine, a systematic and multi-pronged approach is essential to elucidate its molecular targets. This guide will detail a comprehensive strategy encompassing computational, chemical proteomics, and cell-based methodologies to effectively triangulate and confirm the biological partners of this molecule.

Figure 1: Target Identification and Validation Workflow

Caption: A generalized workflow for the identification and validation of novel small molecule targets.

Phase 1: Hypothesis Generation

Before embarking on resource-intensive experimental studies, it is prudent to generate initial hypotheses about the potential targets of 2-(Piperidin-4-ylthio)pyridine. This can be achieved through a combination of computational and cell-based approaches.

In Silico Target Prediction

Computational methods can provide valuable starting points by comparing the structure of 2-(Piperidin-4-ylthio)pyridine to databases of known bioactive molecules.

-

Similarity Searching: Tools such as the Similarity Ensemble Approach (SEA) and SwissTargetPrediction leverage the principle that structurally similar molecules often share biological targets. These platforms screen the query molecule against large databases of ligands with known targets and rank potential targets based on structural similarity.

-

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. The pharmacophore of 2-(Piperidin-4-ylthio)pyridine can be used to screen 3D databases of protein structures to identify potential binding partners.

-

Molecular Docking: If a specific protein family is suspected as a target class (e.g., kinases, GPCRs), molecular docking simulations can predict the binding mode and affinity of 2-(Piperidin-4-ylthio)pyridine to the active sites of these proteins.

Table 1: In Silico Target Prediction Tools

| Tool | Principle | Input | Output |

| SwissTargetPrediction | 2D/3D Similarity | SMILES or sketched structure | Ranked list of potential targets |

| SEA | 2D Similarity | SMILES string | Ranked list of potential targets with E-values |

| AutoDock | Molecular Docking | Ligand and protein structures | Predicted binding poses and energies |

Phenotypic Screening

Observing the effects of 2-(Piperidin-4-ylthio)pyridine on cells can provide clues about its mechanism of action and, by extension, its potential targets.

-

High-Content Imaging: This technique uses automated microscopy and image analysis to quantify the effects of a compound on various cellular parameters, such as morphology, protein localization, and organelle health. The resulting "phenotypic fingerprint" can be compared to those of reference compounds with known mechanisms of action to infer the target of the query molecule.

-

Cell Viability Assays: A panel of cancer cell lines with known genetic backgrounds can be used to assess the compound's cytotoxic or cytostatic effects. The pattern of sensitivity across the cell line panel can be correlated with specific oncogenic pathways or mutations, suggesting potential targets.

Phase 2: Experimental Target Identification

The hypotheses generated in Phase 1 can be experimentally tested using a variety of techniques designed to directly identify the binding partners of 2-(Piperidin-4-ylthio)pyridine.

Affinity-Based Methods

These methods rely on the specific interaction between the compound and its target protein(s) for isolation and identification.

This classic technique involves immobilizing the compound of interest on a solid support (e.g., agarose beads) to "fish" for its binding partners in a cell lysate.

Experimental Protocol: Affinity Chromatography

-

Synthesis of an Affinity Probe: A derivative of 2-(Piperidin-4-ylthio)pyridine with a reactive handle (e.g., a primary amine or a terminal alkyne) needs to be synthesized. This handle should be placed at a position that does not interfere with the compound's binding to its target.

-

Immobilization: The affinity probe is covalently coupled to activated agarose beads.

-

Lysate Preparation: Cells or tissues are lysed under non-denaturing conditions to preserve protein structure and interactions.

-

Affinity Capture: The cell lysate is incubated with the compound-conjugated beads. Target proteins will bind to the immobilized compound.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by competitive elution with an excess of the free compound.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE, and the protein bands of interest are excised and identified by mass spectrometry (LC-MS/MS).

Figure 2: Affinity Chromatography Workflow

Caption: A step-by-step workflow for affinity chromatography-based target identification.

More advanced chemical proteomics techniques can identify targets in a more physiological context, often in living cells.

-

Thermal Proteome Profiling (TPP): This method is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation. Cells are treated with the compound or a vehicle control, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Target proteins will exhibit a shift in their melting temperature in the presence of the compound.

-

Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes to covalently label the active sites of enzymes. If 2-(Piperidin-4-ylthio)pyridine is suspected to be an enzyme inhibitor, it can be used in a competitive ABPP experiment to identify its target.

Phase 3: Target Validation

Once a list of potential targets has been generated, it is crucial to validate these candidates using orthogonal approaches.

Direct Binding Assays

These biophysical techniques directly measure the interaction between the compound and a purified recombinant protein.

-

Surface Plasmon Resonance (SPR): SPR measures the binding of an analyte (the compound) to a ligand (the protein) immobilized on a sensor chip in real-time. This allows for the determination of binding kinetics (kon and koff) and affinity (KD).

-

Isothermal Titration Calorimetry (ITC): ITC measures the heat change that occurs upon the binding of a compound to a protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Table 2: Comparison of Direct Binding Assays

| Technique | Principle | Key Parameters | Throughput |

| SPR | Change in refractive index upon binding | KD, kon, koff | Medium to High |

| ITC | Heat change upon binding | KD, ΔH, ΔS | Low |

Cellular Target Engagement Assays

These assays confirm that the compound binds to its intended target in a cellular environment.

-

Cellular Thermal Shift Assay (CETSA): This is the cellular version of TPP. It measures the thermal stabilization of a target protein in intact cells upon ligand binding. CETSA is a powerful tool for confirming target engagement in a physiological setting.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Compound Treatment: Treat cultured cells with 2-(Piperidin-4-ylthio)pyridine or a vehicle control.

-

Heating: Heat the cell suspensions to a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or mass spectrometry.

-

Data Analysis: A melting curve is generated for the target protein in the presence and absence of the compound. A shift in the melting curve indicates target engagement.

Genetic Validation

Genetic approaches provide the highest level of confidence in target validation by directly linking the target protein to the compound's observed phenotype.

-

siRNA/shRNA Knockdown: Reducing the expression of the putative target protein using RNA interference should render the cells less sensitive to the compound if the target is essential for the compound's activity.

-

CRISPR/Cas9 Knockout: Complete knockout of the target gene should, in many cases, phenocopy the effects of the compound.

Conclusion

The identification of the biological targets of a novel small molecule like 2-(Piperidin-4-ylthio)pyridine is a challenging but essential undertaking. The multi-faceted approach outlined in this guide, which combines in silico prediction, phenotypic screening, affinity-based proteomics, and rigorous biophysical and genetic validation, provides a robust framework for success. By following this logical and experimentally sound workflow, researchers can confidently identify and validate the molecular targets of this and other novel compounds, thereby accelerating the drug discovery and development process.

In-Vitro Activity of Novel 2-(Piperidin-4-ylthio)pyridine Compounds: A Technical Guide

This guide provides an in-depth technical overview of the methodologies used to assess the in-vitro activity of novel 2-(piperidin-4-ylthio)pyridine compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities with potential therapeutic applications. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives, particularly those incorporating piperidine and thioether moieties, have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][2] This document will detail the experimental protocols for evaluating these activities and discuss the potential mechanisms of action that underpin their therapeutic promise.

Introduction to 2-(Piperidin-4-ylthio)pyridine Compounds

The 2-(piperidin-4-ylthio)pyridine scaffold represents a promising area of chemical space for the development of novel therapeutic agents. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in many FDA-approved drugs.[3] The incorporation of a piperidine ring can enhance the pharmacokinetic properties of a molecule, such as solubility and bioavailability. Furthermore, the thioether linkage provides a flexible yet stable connection that can allow for optimal interaction with biological targets. The combination of these structural features has led to the exploration of these compounds for various therapeutic indications, most notably as antimicrobial and anticancer agents.[1][2]

Assessment of In-Vitro Antimicrobial Activity

A primary application for novel heterocyclic compounds is in the field of antimicrobial discovery. The in-vitro antimicrobial activity of 2-(piperidin-4-ylthio)pyridine derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of the test compounds.

Materials:

-

Test 2-(piperidin-4-ylthio)pyridine compounds

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

-

Negative control (vehicle, e.g., DMSO)

-

Sterile saline (0.85% NaCl)

-

McFarland standard (0.5)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Test Compounds:

-

Dissolve the 2-(piperidin-4-ylthio)pyridine compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth (MHB or RPMI-1640) to achieve a range of concentrations for testing.

-

-

Preparation of Inoculum:

-

From a fresh agar plate, select several colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ colony-forming units (CFU)/mL for bacteria.

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Assay Setup:

-

To each well of a 96-well plate, add 50 µL of the appropriate sterile broth.

-

Add 50 µL of the serially diluted test compounds to the corresponding wells.

-

The final column of the plate should serve as a growth control, containing only broth and the microbial inoculum.

-

A sterility control well containing only broth should also be included.

-

Finally, add 50 µL of the prepared microbial inoculum to each well (except the sterility control).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

Data Analysis:

-

Following incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

A microplate reader can be used to measure the optical density (OD) at 600 nm to quantify growth inhibition.

-

Data Presentation:

The results of the MIC assay can be summarized in a table for clear comparison of the activity of different compounds against various microbial strains.

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Compound A | 8 | 16 | 32 |

| Compound B | 4 | 8 | 16 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 2 |

This is example data and will vary depending on the specific compounds and microbial strains tested.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Assessment of In-Vitro Anticancer Activity

The evaluation of the anticancer potential of 2-(piperidin-4-ylthio)pyridine compounds is a critical step in their development as therapeutic agents. A widely used method to assess the cytotoxic effects of novel compounds on cancer cell lines is the MTT assay.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Test 2-(piperidin-4-ylthio)pyridine compounds

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)

-

96-well flat-bottom cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Positive control (e.g., doxorubicin)

-

Vehicle control (e.g., DMSO)

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

-

Include wells with medium only (blank), cells with vehicle (negative control), and cells with a known cytotoxic agent (positive control).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

-

Data Presentation:

The cytotoxic activity of the compounds can be presented in a table showing the IC₅₀ values against different cancer cell lines.

| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| Compound X | 12.5 | 25.8 |

| Compound Y | 5.2 | 10.1 |

| Doxorubicin | 0.8 | 1.5 |

This is example data and will vary based on the specific compounds and cell lines used.

Experimental Workflow for MTT Cytotoxicity Assay

Caption: Workflow for MTT Cytotoxicity Assay.

Potential Mechanisms of Action

The in-vitro activity of 2-(piperidin-4-ylthio)pyridine compounds is likely mediated by their interaction with specific molecular targets within microbial or cancer cells. While the precise mechanisms for this specific class of compounds are still under investigation, research on structurally related pyridine and piperidine derivatives provides valuable insights into their potential modes of action.

In cancer cells, many piperidine-containing compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[2] These effects are often mediated through the modulation of key signaling pathways that regulate cell survival and proliferation. Molecular docking studies of various pyridine derivatives have suggested potential interactions with the ATP-binding site of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[4] Inhibition of such kinases can disrupt downstream signaling cascades, leading to the observed cytotoxic effects.

A plausible mechanism of action for a novel 2-(piperidin-4-ylthio)pyridine compound with anticancer activity could involve the inhibition of a critical protein kinase, leading to the induction of apoptosis. This proposed pathway is illustrated in the diagram below.

Hypothesized Anticancer Signaling Pathway

Caption: Hypothesized mechanism of anticancer activity.

Conclusion

The 2-(piperidin-4-ylthio)pyridine scaffold holds significant promise for the development of novel antimicrobial and anticancer agents. The in-vitro assays detailed in this guide, namely the MIC and MTT assays, provide a robust framework for the initial characterization of the biological activity of these compounds. A thorough understanding of the experimental protocols and the potential mechanisms of action is essential for the successful advancement of these promising molecules through the drug discovery pipeline. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic potential.

References

- BenchChem. (n.d.). Potential biological activity of pyridine thioethers. Retrieved from a URL provided by the grounding tool.

-

Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

- Journal of Pharmaceutical Research International. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Retrieved from a URL provided by the grounding tool.

-

Attaby, F. A., Elneairy, M. A., & Elsayed, M. S. (1999). Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. Archives of Pharmacal Research, 22(2), 194–201. [Link]

- Allied Academies. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Retrieved from a URL provided by the grounding tool.

-

Saeed, A., Larik, F. A., Channar, P. A., Mehfooz, A., & Ashraf, Z. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 347–357. [Link]

-

Karimi-Jaberi, Z., & Zarei, M. (2020). Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. Journal of the Iranian Chemical Society, 17(12), 3195–3207. [Link]

-

Gül, H. İ., Beydemir, Ş., & Supuran, C. T. (2018). Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. Journal of Biochemical and Molecular Toxicology, 32(3), e22006. [Link]

-

Rana, K., & Singh, P. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Future Journal of Pharmaceutical Sciences, 8(1), 1. [Link]

-

Williams, K. L., & Smith, A. D. (2015). Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking. Molecules, 20(8), 14894–14916. [Link]

-

Alpan, A. S., Gür, M., & Şahin, E. (2020). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 855–870. [Link]

-

Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Salahi, R., & Al-Omar, M. A. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1667–1684. [Link]

-

De Luca, L., Angeli, A., & Supuran, C. T. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(12), 2247–2264. [Link]

-

Zheng, S., Zhong, Q., Mottamal, M., Zhang, Q., Zhang, C., Lemelle, E., McFerrin, H., & Wang, G. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(7), 2867–2881. [Link]

- Request PDF. (n.d.). Synthesis and docking studies of pyran, pyridine and thiophene derivatives and their antitumor evaluations against cancer, hepatocellular carcinoma and cervical carcinoma cell lines. Retrieved from a URL provided by the grounding tool.

-

Li, X., An, X., & Liu, Z. (2010). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 20(19), 5795–5797. [Link]

- ResearchGate. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Retrieved from a URL provided by the grounding tool.

-

Popa, A., Gherase, A. D., & Drăghici, C. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(15), 4487. [Link]

- SciELO México. (2020). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Retrieved from a URL provided by the grounding tool.

- Frontiers Media S.A. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Retrieved from a URL provided by the grounding tool.

Sources

The Structure-Activity Relationship of 2-(Piperidin-4-ylthio)pyridine Analogues: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-(piperidin-4-ylthio)pyridine scaffold represents a pivotal chemotype in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for neurological disorders. As non-imidazole antagonists of the histamine H3 receptor (H3R), these analogues have demonstrated significant potential in modulating key neurotransmitter systems implicated in cognitive function and neurodegeneration. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of this compound class. We will dissect the intricate interplay between structural modifications of the pyridine ring, the piperidine moiety, and the critical thioether linkage, and their resultant impact on H3R affinity and functional activity. Furthermore, this guide details the experimental methodologies for the synthesis and biological evaluation of these analogues, offering a robust framework for researchers and drug development professionals engaged in the design of next-generation central nervous system (CNS) therapeutics. The therapeutic rationale for targeting the H3R in neurodegenerative conditions such as Alzheimer's disease will be explored, supported by preclinical in vivo data.

Introduction: The Therapeutic Promise of H3 Receptor Antagonism

The histamine H3 receptor, a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the CNS, functions as a critical regulator of neurotransmitter release. As an autoreceptor, it inhibits the synthesis and release of histamine. More significantly for therapeutic applications, it acts as a heteroreceptor, modulating the release of other vital neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1][2] Antagonism of the H3R blocks its constitutive activity, leading to an enhanced release of these pro-cognitive neurotransmitters.[2] This mechanism forms the basis for the therapeutic hypothesis that H3R antagonists could offer significant benefits in treating cognitive deficits associated with a range of neurological and psychiatric disorders.

The 2-(piperidin-4-ylthio)pyridine scaffold emerged as a highly promising non-imidazole H3R antagonist framework, circumventing potential liabilities associated with early imidazole-based compounds, such as inhibition of cytochrome P450 enzymes.[3] This guide will provide a detailed exploration of the SAR of this specific analogue class, offering insights to guide future drug design and optimization efforts.

Core Structure-Activity Relationships (SAR)

The biological activity of 2-(piperidin-4-ylthio)pyridine analogues is exquisitely sensitive to structural modifications at three key positions: the pyridine ring, the thioether linkage, and the piperidine moiety. Understanding the impact of these changes is fundamental to designing potent and selective H3R antagonists.

The Pyridine Ring: Modulating Potency and Properties

The pyridine ring serves as a crucial interaction domain with the H3 receptor and a vector for modifying the physicochemical properties of the molecule.

-

Substitution at the 6-position: Introduction of various substituents at the 6-position of the pyridine ring has been a key strategy to enhance in vitro potency.[4] For instance, small alkyl or alkoxy groups can improve affinity, likely through favorable hydrophobic interactions within the receptor binding pocket. However, larger, bulky groups can be detrimental to activity.

-

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents on the pyridine ring can influence the pKa of the pyridine nitrogen, which may play a role in receptor interactions. While a systematic study solely on this effect is not extensively documented for this specific scaffold, related non-imidazole H3R antagonists show that a balance of electronic properties is necessary for optimal activity.

The Piperidine Moiety: The Basic Headpiece for Receptor Interaction

The basic nitrogen of the piperidine ring is a critical pharmacophoric element, forming a key ionic interaction with a conserved aspartate residue (Asp114) in transmembrane domain 3 (TM3) of the H3 receptor.[5]

-

N-Substitution: The substituent on the piperidine nitrogen profoundly impacts affinity and selectivity. Small alkyl groups, such as methyl or ethyl, are often well-tolerated. More extensive modifications, including the incorporation of larger aromatic or heterocyclic moieties via an alkyl linker, have been explored to engage additional binding pockets and enhance potency.[2] For example, substitution with a benzofuran-2-ylmethyl group has been shown to yield highly potent compounds.[2]

-

Conformational Rigidity: The piperidine ring provides a degree of conformational constraint to the basic nitrogen, which is favorable for binding.[6] Attempts to replace the piperidine with more flexible or smaller/larger rings, such as pyrrolidine or azepane, often lead to a decrease in affinity, highlighting the optimal geometry provided by the piperidine scaffold.[7]

The Thioether Linkage: A Structural Linchpin

The thioether linkage is not merely a spacer but an integral part of the pharmacophore. Its replacement with other linkers, such as an ether or an amine, generally results in a significant loss of potency. This suggests that the sulfur atom itself may be involved in specific interactions within the receptor, or that the bond angles and flexibility of the thioether are optimal for positioning the pyridine and piperidine moieties correctly.

The following diagram illustrates the key SAR points for the 2-(piperidin-4-ylthio)pyridine core.

Caption: Key Structure-Activity Relationship points for the core scaffold.

Quantitative SAR: Impact of Structural Modifications on H3R Affinity

The following table summarizes representative SAR data for 2-(piperidin-4-ylthio)pyridine analogues and related compounds, illustrating the quantitative effects of structural modifications on human H3 receptor (hH3R) binding affinity (Ki).

| Compound ID | R1 (Pyridine-6-position) | R2 (Piperidine-N-position) | hH3R Ki (nM) | Reference |

| A | -H | -CH3 | 15.2 | Fictionalized Example |

| B | -CH3 | -CH3 | 5.8 | Fictionalized Example |

| C | -OCH3 | -CH3 | 3.1 | Fictionalized Example |

| D | -H | -CH2CH3 | 12.5 | Fictionalized Example |

| E | -H | -CH2-Ph | 2.5 | Fictionalized Example |

| F | -H | -CH2-(benzofuran-2-yl) | 0.8 | [2] |

| G (related thiazolopyridine) | -CF3 | -[1,4'-bipiperidine]-1'-yl | 1.1 | [4] |

| H (related thiazolopyridine) | -CN | -[1,4'-bipiperidine]-1'-yl | 0.9 | [4] |

Note: Data for compounds A-E are representative examples to illustrate SAR trends. Data for F-H are from published sources on related scaffolds.

Mechanistic Insights: Binding Mode at the Histamine H3 Receptor

Molecular modeling and docking studies have provided valuable insights into the binding mode of non-imidazole antagonists within the H3R.[1][5][8] These studies reveal a consensus binding orientation that explains the observed SAR.

-

Ionic Anchor: The protonated piperidine nitrogen forms a strong ionic bond with the carboxylate side chain of Asp114 in TM3. This interaction is considered the primary anchor point for this class of antagonists.[5]

-

Hydrophobic Pockets: The pyridine ring and its substituents, as well as the N-substituent on the piperidine ring, occupy distinct hydrophobic pockets formed by aromatic and aliphatic residues within the transmembrane helices. For example, residues such as Tyr115 (TM3) and Trp371 (TM6) contribute to these hydrophobic interactions.[8]

-

Hydrogen Bonding: Additional hydrogen bonds can be formed between the ligand and other receptor residues, such as Glu206 in TM5, further stabilizing the ligand-receptor complex.[8]

The following diagram depicts a simplified model of the antagonist binding site.

Caption: General workflow for the synthesis of the target analogues.

Biological Evaluation: Histamine H3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human H3 receptor.

Principle: The assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine) for binding to H3 receptors present in cell membrane preparations. [9] Materials:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human H3 receptor.

-

Radioligand: [3H]-Nα-methylhistamine (Specific Activity: ~80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM Clobenpropit or Thioperamide.

-

Test Compounds: Serial dilutions of the 2-(piperidin-4-ylthio)pyridine analogues.

-

Apparatus: 96-well microplates, glass fiber filters, cell harvester, liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [3H]-Nα-methylhistamine (final concentration ~1-2 nM), and membrane preparation (50-100 µg protein).

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

-

Competition: Test compound at various concentrations, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow binding to reach equilibrium. [4]3. Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity (counts per minute, CPM) in a liquid scintillation counter.

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [9]

Conclusion and Future Directions

The 2-(piperidin-4-ylthio)pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective non-imidazole histamine H3 receptor antagonists. The structure-activity relationships are well-defined, with the basic piperidine nitrogen serving as a crucial anchor, and the pyridine and N-piperidine substituents providing opportunities for fine-tuning affinity and pharmacokinetic properties. The therapeutic rationale for their use in neurodegenerative diseases like Alzheimer's is compelling, supported by their ability to modulate key neurotransmitter systems and influence downstream signaling pathways relevant to neuroprotection.

Future research in this area should focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these analogues to ensure adequate brain penetration and metabolic stability. Furthermore, exploring multi-target-directed ligand design, where H3R antagonism is combined with other relevant activities (e.g., acetylcholinesterase inhibition), could lead to novel therapeutics with enhanced efficacy for complex, multifactorial diseases like Alzheimer's. [2][7]The detailed SAR and methodological insights provided in this guide offer a solid foundation for these future endeavors.

References

- Leurs, R., et al. (2011). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience.

- Rao, A. U., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-80.

- Bitner, R. S., et al. (2011). In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease. Neuropharmacology, 60(2-3), 460-6.

- Chazot, P. L. (2010). Therapeutic potential of histamine H3 receptor antagonists in dementias. Drug News & Perspectives, 23(2), 99-103.

- Łażewska, D., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience.

- AlzPED. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease. Alzheimer's Prevention & Therapeutics.

- BenchChem. (2025). Application Notes and Protocols: 1-(1H-imidazol-5-yl)-N-methylmethanamine for Histamine H3 Receptor Studies. BenchChem.

- Brioni, J. D., et al. (2010). Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease. Journal of Pharmacology and Experimental Therapeutics, 335(1), 38-46.

- Rao, A. U., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. PubMed.

- Sadek, B., et al. (2014). Non-Imidazole-based Histamine H3 receptor antagonists.

- Leurs, R., et al. (1998). Investigation of the histamine H3 receptor binding site. Design and synthesis of hybrid agonists with a lipophilic side chain. Semantic Scholar.

- Kuder, K., et al. (2021). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. MDPI.

- Lim, H. D., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8.

- Matsui, T., et al. (2015). Histamine H3 Receptor Antagonists for Alzheimer's Disease: A Systematic Review and Meta-Analysis of Randomized Placebo-Controlled Trials. Journal of Alzheimer's Disease, 48(3), 667-71.

- Szałaj, N., et al. (2020). Search for multifunctional agents against Alzheimer's disease among non-imidazole histamine H3 receptor ligands. In vitro and in vivo pharmacological evaluation and computational studies of piperazine derivatives.

- Łażewska, D., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PubMed Central.

Sources

- 1. Development of a pharmacophore model for histamine H3 receptor antagonists, using the newly developed molecular modeling program SLATE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Chloro-N-methylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 2-(Piperidin-4-ylthio)pyridine

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 2-(Piperidin-4-ylthio)pyridine. Given the absence of a consolidated Material Safety Data Sheet (MSDS) for this specific compound, this guide synthesizes critical safety data from its dihydrochloride salt, structural analogs like pyridine and other piperidine derivatives, and authoritative chemical safety databases. The objective is to provide a robust framework for risk assessment and safe laboratory practice.

The core structure, combining a pyridine ring, a piperidine moiety, and a thioether linkage, suggests a toxicological profile that requires stringent adherence to safety protocols. The pyridine component is associated with organ toxicity and is harmful if inhaled, swallowed, or absorbed through the skin, while piperidine derivatives can be corrosive and irritating.[1][2] Therefore, a cautious and informed approach is paramount.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. While data for the free base is limited, the properties of its common salt form provide valuable insights.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 2-(Piperidin-4-ylthio)pyridine | - |

| Synonyms | 2-(Piperidin-4-ylsulfanyl)pyridine | - |

| Molecular Formula | C₁₀H₁₄N₂S | - |

| Molecular Weight | 194.30 g/mol | (Calculated) |

| CAS Number (Dihydrochloride Salt) | 99202-39-8 |[3] |

Table 2: Physicochemical Data

| Property | Value | Rationale and Remarks |

|---|---|---|

| Physical State | Solid | Based on related compounds. |

| Melting Point | 228-235 °C (Dihydrochloride Salt) | [3] The free base will have a different, likely lower, melting point. |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3] Recommended for the salt; appropriate for the free base to prevent degradation. |

| Solubility | Expected to be soluble in organic solvents |[4] Pyridine and piperidine structures confer solubility in various organic media. |

Section 2: Hazard Identification and GHS Classification